molecular formula C10H10BrF B6217706 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene CAS No. 2751620-04-7

4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene

Cat. No.: B6217706
CAS No.: 2751620-04-7
M. Wt: 229.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 6-position on the indene ring. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method involves the bromination of 6-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzophenone
  • 4-(Bromomethyl)benzonitrile

Uniqueness

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl group and a fluorine atom on the indene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

2751620-04-7

Molecular Formula

C10H10BrF

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.